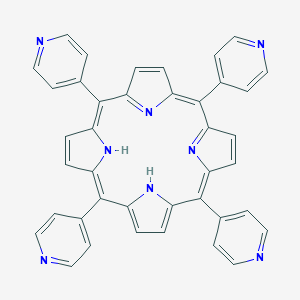

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine

描述

属性

IUPAC Name |

5,10,15,20-tetrapyridin-4-yl-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H26N8/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25/h1-24,45,48H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZSHSJERXNJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H26N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066121 | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16834-13-2 | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016834132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Core Reaction Protocol

The synthesis begins with the condensation of pyrrole and 4-pyridinecarboxaldehyde in a refluxing solvent system. A representative procedure involves:

-

Reagents : Pyrrole (4 equiv), 4-pyridinecarboxaldehyde (1 equiv per pyrrole), propionic acid/nitrobenzene (3:1 v/v).

-

Conditions : Reflux at 140–160°C for 12–24 hours under inert atmosphere.

-

Oxidation : Introduction of air or chemical oxidants (e.g., DDQ) to aromatize the porphyrinogen intermediate.

Table 1: Optimization of Reaction Parameters

Yields typically range from 15–25% under laboratory conditions, though modifications such as microwave-assisted synthesis have reported yields up to 40%.

Solvent and Catalytic Systems

The choice of solvent and catalyst significantly influences reaction efficiency:

-

Solvents : Nitrobenzene, propionic acid, or xylene. Xylene systems reduce side reactions but require higher temperatures.

-

Catalysts : Brønsted acids (e.g., salicylic acid) or Lewis acids (e.g., Zn(OAc)₂). Salicylic acid in xylene achieves 40% yield by stabilizing transition states.

Purification Techniques

Column Chromatography

Crude TPyP is purified via silica gel chromatography using gradient elution (chloroform → chloroform/methanol 9:1). The porphyrin fraction is identified by its characteristic purple hue and UV-Vis absorption at 420 nm (Soret band).

Table 2: Chromatographic Conditions

Recrystallization

Further purification is achieved via recrystallization from dimethylformamide (DMF)/ethanol (1:3). Slow cooling yields needle-like crystals with minimal solvent inclusion.

Characterization and Analytical Validation

Spectroscopic Analysis

Table 3: Key Spectral Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| UV-Vis (λ_max, nm) | 420 (Soret), 515, 550, 590, 645 (Q) | Porphyrin core |

| ¹H NMR (δ, ppm) | 8.85 (pyridyl H), -2.5 (NH) | Substituent environment |

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 618.7 ([M+H]⁺), consistent with the formula C₄₀H₂₆N₈.

Industrial-Scale Production Considerations

Batch Process Optimization

-

Scale-Up Challenges : Heat transfer inefficiencies and prolonged reaction times.

-

Solutions : Use of continuous flow reactors (residence time: 2–4 hours) and automated solvent recovery systems.

Table 4: Lab-Scale vs. Industrial-Scale Parameters

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Batch Size | 1–10 g | 1–10 kg |

| Reaction Time | 24 hours | 6–8 hours (flow) |

| Yield | 15–25% | 20–30% |

化学反应分析

Types of Reactions

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.

Reduction: Reduction reactions can lead to the formation of reduced porphyrin species with different reactivity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield porphyrin oxides, while substitution reactions can produce a variety of functionalized porphyrin derivatives .

科学研究应用

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine has a wide range of scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique catalytic properties.

Biology: Employed in the study of biological systems, particularly in the investigation of heme proteins and their functions.

Medicine: Utilized in photodynamic therapy for cancer treatment due to its ability to generate singlet oxygen upon light irradiation.

Industry: Applied in the development of sensors and materials with specific electronic and optical properties

作用机制

The mechanism of action of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine involves its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets, such as DNA or proteins, leading to changes in their structure and function. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, which can induce cell death in cancer cells .

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Solubility and Coordination: Pyridyl substituents in this compound enable stronger metal-binding compared to hydroxyphenyl or methylphenyl analogs, making it ideal for constructing metal-organic frameworks (MOFs) or nanoparticle conjugates . Sulfonatophenyl derivatives (e.g., MnTSPP) exhibit higher water solubility but lack the versatile coordination sites provided by pyridyl groups .

Photophysical Properties: Aggregation states significantly influence fluorescence and absorption. For instance, ZnTPyP shows redshifted absorption bands compared to the free-base porphyrin due to metal-to-ligand charge transfer . Methylphenyl substituents increase electron density on the porphyrin core, altering redox potentials and spectral profiles versus electron-withdrawing pyridyl groups .

Catalytic Activity :

- Mn(III)-pyridyl porphyrin complexes demonstrate higher stability in oxidation reactions than MnTSPP, likely due to stronger axial ligand binding via pyridyl nitrogens .

- Metal-free porphyrins (e.g., 5,10,15,20-tetraphenylporphyrin) show lower photocatalytic efficiency in limonene oxidation compared to ZnTPyP, highlighting the role of metal centers in electron transfer .

Applications in Sensing and Electronics: Pyridyl porphyrins are preferred in potentiometric sensors for heavy metals (e.g., Ag⁺) due to their selective ionophoric behavior . Charge transport studies reveal that this compound conducts electrons through non-traditional pathways, a critical distinction from o-DPyP and p-DPyP isomers .

Table 2: Comparative Catalytic Performance

生物活性

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine (TPyP) is a synthetic porphyrin compound that has garnered significant attention in the fields of biochemistry and molecular biology due to its unique structural properties and biological activities. This article explores the biological activity of TPyP, highlighting its mechanisms of action, applications in biomedical research, and relevant case studies.

- Molecular Formula : C40H26N8

- Molecular Weight : 618.69 g/mol

- Appearance : Purple to dark purple solid

- CAS Number : 16834-13-2

TPyP is characterized by four pyridyl groups attached to the porphyrin core, which enhances its solubility and reactivity compared to other porphyrins. The presence of these functional groups allows TPyP to participate in various chemical reactions and interactions with biological molecules.

Mechanisms of Biological Activity

TPyP exhibits several biological activities primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation and its capacity to bind to nucleic acids. The following mechanisms have been identified:

- Photodynamic Therapy (PDT) :

- DNA Binding :

- Antioxidant Activity :

Case Study 1: Photodynamic Effects on Cancer Cells

In a study examining the effects of TPyP on human cancer cell lines, researchers found that TPyP effectively induced cell death upon exposure to light. The mechanism involved the generation of singlet oxygen leading to oxidative damage within the cells. The study demonstrated a dose-dependent response with increased concentrations of TPyP correlating with higher levels of cell death .

Case Study 2: Interaction with DNA

Research conducted on TPyP's interaction with DNA revealed that upon binding, TPyP could facilitate the photoinduced release of bound drugs within the nucleus of cells. This property is particularly useful for targeted drug delivery systems that aim to improve the efficacy of chemotherapeutic agents while minimizing side effects .

Applications in Biomedical Research

The unique properties of TPyP have led to its application in various fields:

- Cancer Therapy : As a photosensitizer in PDT for localized treatment of tumors.

- Gene Delivery Systems : Utilizing its DNA-binding capabilities for targeted delivery of genetic material.

- Biosensors : TPyP's electrochemical properties are exploited in developing sensors for detecting biomolecules or environmental pollutants .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Porphyrin derivative | Photosensitization, DNA binding |

| 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21H,23H-porphine | Modified porphyrin | Enhanced cellular localization |

| 5,10,15,20-Tetra(phenyl)-21H,23H-porphine | Porphyrin derivative | Varies based on substitution; generally lower reactivity |

常见问题

Q. What are the primary characterization methods for analyzing the nanostructural assembly of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine (H₂TPyP) on silicon substrates?

High-resolution atomic force microscopy (AFM) is critical for ex situ characterization of H₂TPyP nanostructures. Particle lithography enables precise patterning of reactive organosilane templates (e.g., 4-(chloromethyl)phenyltrichlorosilane, CMPS) on Si(111), creating binding sites for porphyrin assembly. AFM tracks height changes (~1–2 nm per layer) and morphology after each fabrication step, such as immersion in H₂TPyP/chloroform solutions. This method ensures reproducibility and spatial control for multicomponent nanostructures .

Q. How is H₂TPyP integrated into ion-selective sensors, and what analytical parameters are optimized?

H₂TPyP acts as an ionophore in polyvinyl chloride (PVC) membrane sensors. For Ag⁺ detection, the membrane composition (e.g., 5% H₂TPyP, 30% plasticizer, 65% PVC) is optimized via potentiometric measurements. Key parameters include:

- Slope sensitivity : ~55–60 mV/decade for Ag⁺.

- Detection limit : 1.0 × 10⁻⁶ M.

- pH range : 3.0–7.0. Cross-selectivity studies against interfering ions (e.g., Na⁺, K⁺) validate specificity. Calibration curves and Nernstian responses are critical for sensor validation .

Advanced Research Questions

Q. What strategies resolve contradictions in charge transport pathways through H₂TPyP in molecular electronics?

Scanning tunneling microscopy break junction (STM-BJ) experiments reveal that charge transport in H₂TPyP deviates from traditional shortest-path assumptions. Instead, conduction is dominated by the farthest pyridyl anchoring groups, as shown by comparing structural isomers (e.g., o-DPyP vs. p-DPyP). Statistical analysis of conductance traces (≥1,000 measurements) and density functional theory (DFT) simulations clarify the role of molecular symmetry and anchoring geometry in electron transport .

Q. How can particle lithography be optimized to fabricate H₂TPyP-based heterostructures with controlled multilayer growth?

Key steps include:

- Template preparation : OTS (octadecyltrichlorosilane) matrix with CMPS nanoholes.

- Immersion cycles : Sequential exposure to CMPS (for benzyl halide sites) and H₂TPyP solutions.

- AFM validation : Layer-by-layer height increments (0.8–1.2 nm per cycle) confirm vertical growth.

- Solvent selection : Chloroform ensures porphyrin solubility without disrupting silane templates. This approach enables tailored heterostructures for optoelectronic or catalytic applications .

Q. What methodological challenges arise when correlating H₂TPyP’s optical properties with its nanostructural organization?

UV-Vis spectroscopy (λmax = 442 nm) and fluorescence quenching studies often conflict with AFM topography data due to aggregation-induced effects. To resolve this:

- Use polarized light microscopy to distinguish monomeric vs. aggregated states.

- Correlate AFM-measured layer thickness with spectroscopic shifts (e.g., Soret band broadening).

- Apply Langmuir-Blodgett techniques to control monolayer packing and minimize aggregation .

Data Contradiction Analysis

Q. Why do H₂TPyP-based sensors exhibit variable selectivity across studies, and how is this addressed?

Discrepancies arise from differences in membrane composition (e.g., plasticizer type, ionophore:matrix ratio). Systematic optimization via response surface methodology (RSM) identifies ideal parameters. For example, dibutyl phthalate (DBP) enhances Ag⁺ selectivity over o-nitrophenyl octyl ether (NPOE). Statistical models (e.g., ANOVA) validate robustness .

Applications in Nanotechnology

Q. How does H₂TPyP enhance plasmonic nanoparticles for anticancer research?

H₂TPyP forms porphyrin-gold nanoparticle (AuNP) hybrids via covalent anchoring to silica substrates. Surface plasmon resonance (SPR) of AuNPs (λ = 520–550 nm) couples with porphyrin fluorescence, enabling dual-mode imaging and photodynamic therapy (PDT). In vitro studies show >80% cancer cell death under 650 nm light (10 J/cm²) due to reactive oxygen species (ROS) generation .

Methodological Best Practices

- AFM calibration : Use silicon calibration gratings (e.g., TGZ1) to ensure <1 nm vertical resolution.

- Sensor validation : Test in real samples (e.g., wastewater) with spike-recovery assays (85–115% recovery).

- Synthetic purity : Source H₂TPyP ≥97% (Sigma-Aldrich) to minimize side reactions in self-assembly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。